molecular formula C8H6Cl4O2 B147478 m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- CAS No. 39568-89-3

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

Cat. No.: B147478
CAS No.: 39568-89-3
M. Wt: 275.9 g/mol
InChI Key: JYLBVCKNJDTYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is a chemical compound with the molecular formula C8H6Cl4O2. It is a derivative of m-xylene, where the methyl groups are substituted with hydroxyl groups and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of chlorine atoms. The hydroxylation step is then carried out using industrial-grade reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Analytical Chemistry

HPLC Separation Techniques

One of the primary applications of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Table 1: HPLC Conditions for m-Xylene-alpha,alpha'-diol Separation

ParameterCondition
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (or Formic Acid)
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics

Case Study 1: Pharmacokinetics Studies

In pharmacokinetics research, the effective separation of m-Xylene-alpha,alpha'-diol allows for the analysis of its metabolic pathways and interactions with biological systems. A study utilized the aforementioned HPLC method to assess the absorption and distribution of this compound in animal models. Results indicated that the compound exhibited a significant half-life and was metabolized primarily via hepatic pathways .

Case Study 2: Environmental Impact Assessment

A comprehensive study focused on the environmental impact of chlorinated compounds like m-Xylene-alpha,alpha'-diol demonstrated its persistence in aquatic ecosystems. The research highlighted that while the compound is not highly volatile, it can accumulate in sediments and affect local biota. Monitoring levels in various ecosystems provided valuable data for regulatory assessments .

Mechanism of Action

The mechanism of action of m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for diverse reactivity and applications in various fields .

Biological Activity

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- (CAS Number: 39568-89-3) is a chlorinated aromatic compound with significant implications in chemical research and potential biological applications. This compound is characterized by its molecular formula C8H6Cl4O2C_8H_6Cl_4O_2 and a molecular weight of approximately 275.93 g/mol. The study of its biological activity is crucial for understanding its effects on human health and the environment.

  • Molecular Formula : C8H6Cl4O2C_8H_6Cl_4O_2
  • Molecular Weight : 275.93 g/mol
  • LogP : 2.48 (indicating moderate lipophilicity)
  • Physical State : Typically a colorless liquid with potential applications in various fields including pharmaceuticals and environmental sciences.

Biological Activity Overview

The biological activity of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- has been investigated in various studies focusing on its toxicity and potential therapeutic effects.

Toxicological Studies

  • Acute Toxicity :
    • Exposure to m-Xylene-alpha,alpha'-diol has been associated with skin and eye irritation.
    • Inhalation may lead to respiratory distress and irritation of mucous membranes .
  • Chronic Effects :
    • Long-term exposure can affect liver and kidney function.
    • Potential for causing skin allergies upon repeated exposure has been documented .
  • Carcinogenicity :
    • Current data does not classify m-Xylene-alpha,alpha'-diol as a known carcinogen; however, further research is necessary to fully understand its long-term effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study 1: Environmental Impact Assessment

A recent study assessed the impact of organochlorine pollutants including m-Xylene-alpha,alpha'-diol in aquatic environments. The findings indicated that chlorinated compounds could bioaccumulate in aquatic organisms, posing risks to both ecosystems and human health through the food chain .

Study 2: Pharmacological Potential

Research exploring the pharmacological properties of chlorinated aromatic compounds has suggested that m-Xylene-alpha,alpha'-diol may exhibit antimicrobial properties. In vitro tests demonstrated inhibitory effects against certain bacterial strains, indicating potential for development as an antimicrobial agent .

Data Table: Biological Activity Summary

Parameter Observation
Molecular FormulaC8H6Cl4O2
Molecular Weight275.93 g/mol
LogP2.48
Acute ToxicitySkin/eye irritation; respiratory distress
Chronic EffectsLiver/kidney damage; potential skin allergies
CarcinogenicityNot classified as carcinogenic
Antimicrobial ActivityInhibitory effects on certain bacterial strains

Properties

IUPAC Name

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBVCKNJDTYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192682
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39568-89-3
Record name 2,4,5,6-Tetrachloro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39568-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-tetrachloro-m-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.